1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure features a pyrrolidine ring linked to a benzofuran-2-ylsulfonyl moiety, which contributes to its potential applications in various scientific fields. The compound has garnered interest for its biological properties and possible therapeutic uses.
The compound was first synthesized in 1996 by researchers at the University of Cambridge, UK. It is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine is classified as a heterocyclic sulfonamide derivative. It exhibits characteristics typical of both pyrrolidine and sulfonamide compounds, making it relevant in medicinal chemistry and materials science.
The synthesis of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Common solvents used include dimethyl sulfoxide and dichloromethane. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the synthesized compound .
The molecular formula of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine is C12H13NO3S, with a molecular weight of 251.30 g/mol. The compound's structure consists of:
1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to prevent unwanted side reactions. Analytical methods such as high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product formation .
The mechanism of action of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine is primarily linked to its interaction with biological targets:
Research indicates that analogs of this compound exhibit neuroprotective properties, suggesting potential applications in treating neurological disorders. Further studies are needed to elucidate the specific pathways involved in its action .
1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine appears as a white powder with the following properties:
The compound is characterized by its stability under standard laboratory conditions but may decompose under extreme conditions or prolonged exposure to light. Its solubility profile indicates that it dissolves well in polar organic solvents like dimethyl sulfoxide and dimethylformamide .
Due to its structural features and biological activities, 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine has several applications:
Research continues into its antimicrobial properties, with studies indicating activity against multidrug-resistant pathogens . Further exploration may reveal additional therapeutic potentials in various fields such as oncology and infectious disease treatment.
The integration of benzofuran and pyrrolidine motifs in drug design originated from natural product investigations in the mid-20th century. Benzofuran scaffolds were initially isolated from plant sources like Psoralea corylifolia (containing angelicin) and Ageratina adenophora, demonstrating inherent antifungal and anti-inflammatory properties [7]. Concurrently, pyrrolidine gained recognition as a privileged scaffold in synthetic medicinal chemistry due to its presence in 37 FDA-approved drugs by the early 2000s, including antihypertensives and cognitive enhancers [4]. The strategic fusion of these systems via sulfonyl linkers emerged as an innovation in the 2010s, exemplified by compounds such as R-(-)-BPAP (a benzofuran-pyrrolidine hybrid), which exhibited neuroprotective effects at picomolar concentrations [5] [9]. This hybridization addressed limitations of individual scaffolds, particularly poor metabolic stability and low receptor selectivity. Patent analyses reveal accelerating innovation, with WO2018164191A1 (2018) covering substituted pyrrolidines for neurological targets like orexin receptors, underscoring therapeutic relevance [10].
Table 1: Key Milestones in Benzofuran-Pyrrolidine Hybrid Development
| Time Period | Development Focus | Representative Compounds | Therapeutic Area |
|---|---|---|---|
| 1960s–1980s | Natural Product Isolation | Angelicin, Bergapten | Dermatology, Oncology |
| 1990s–2000s | Pyrrolidine Scaffold Optimization | (-)-Deprenyl derivatives | Neurodegenerative Diseases |
| 2010s–Present | Sulfonyl-Bridged Hybrids | R-(-)-BPAP, 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine | CNS Disorders, Oncology |
The triad architecture of 1-(1-benzofuran-2-ylsulfonyl)pyrrolidine merges three pharmacophoric elements:
Table 2: Comparative Pharmacophoric Contributions
| Structural Component | Key Physicochemical Properties | Biological Influence |
|---|---|---|
| Benzofuran | LogP ~2.5; PSA = 30–40 Ų | Enhances membrane penetration and stacking interactions |
| Sulfonyl Linker | Dipole moment ~4.5 D; Rotatable bonds = 2 | Stabilizes ligand conformation; mediates polar contacts |
| Pyrrolidine | sp³ character >70%; Chiral centers = 1–2 | Enables 3D target engagement; improves solubility |
Pyrrolidine’s saturated structure permits ring puckering (pseudorotation), allowing the scaffold to adopt multiple low-energy conformations. This flexibility is critical for binding to structurally diverse receptors. Computational studies show that substituents at the pyrrolidine 3-position (e.g., methyl or hydroxy groups) bias ring conformation, altering VEGFR-2 vs. PI3K selectivity in anticancer analogs [4]. Additionally, stereochemistry dictates bioactivity: R-enantiomers of benzofuran-pyrrolidine hybrids show 10–100× greater potency in stabilizing mitochondrial membrane potential than S-forms in neuroprotection studies [9].
Sulfonyl integration reduces cLogP by ~1.5 units compared to non-bridged analogs, improving aqueous solubility. Pyrrolidine’s basic nitrogen (predicted pKₐ ~10) facilitates salt formation, enhancing bioavailability. Metabolic stability is augmented by sulfonyl groups, which resist cytochrome P450 oxidation better than methylene linkers [4] [7].
Benzofuran-sulfonyl-pyrrolidine derivatives exhibit high-affinity interactions with purinergic receptors, particularly P2X and P2Y subtypes implicated in inflammation and cancer:
These compounds regulate catecholamine and serotonin release via trace amine-associated receptor 1 (TAAR1) activation. R-(-)-BPAP enhances impulse-evoked dopamine release at 0.36 nmol/kg by stabilizing synaptic vesicle fusion—a mechanism distinct from reuptake inhibition [5] [9]. Additional targets include:
Table 3: Receptor Targeting Profiles
| Receptor Class | Specific Target | Compound Activity | Mechanistic Basis |
|---|---|---|---|
| Purinergic | P2X7 | Antagonist (Ki < 50 nM) | Competitive ATP site binding |
| Purinergic | P2Y₁ | Agonist (EC₅₀ = 45 nM) | Gq-mediated PLC activation |
| Neurotransmitter | TAAR1 | Enhancer (EC₅₀ = 0.11 nM) | Vesicular release potentiation |
| Neurotransmitter | α4β2 nAChR | Partial agonist (58% efficacy) | Allosteric modulation |
Benzofuran-sulfonyl-pyrrolidines demonstrate dual VEGFR-2/PI3K inhibition—an emerging strategy to overcome angiogenic resistance. Molecular hybridization studies reveal that the benzofuran core occupies the PI3K hydrophobic groove, while the sulfonyl-pyrrolidine moiety mimics ATP ribose hydrogen bonds [3] [4].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: